molecular formula C11H12O7 B1202153 Nafocare B1 CAS No. 93135-89-8

Nafocare B1

Cat. No.: B1202153
CAS No.: 93135-89-8
M. Wt: 256.21 g/mol
InChI Key: JSWWYAITRNDLLQ-HBJDUEGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafocare B1 is synthesized through a series of chemical reactions involving the formation of a lactone ring. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis in specialized facilities. The process includes multiple steps such as reaction, purification, and crystallization to ensure the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Nafocare B1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are used in further research and development .

Scientific Research Applications

Nafocare B1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in studies related to immune response modulation and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in modulating immune responses and treating immune-related disorders.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

Nafocare B1 exerts its effects by modulating the immune response. It interacts with specific molecular targets and pathways involved in immune regulation. The exact mechanism involves binding to immune cells and influencing their activity, leading to altered immune responses .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O7/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15/h2-3,6,8,12,14-15H,4H2,1H3/t6-,8+,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWWYAITRNDLLQ-HBJDUEGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93135-89-8
Record name Nafocare B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093135898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nafocare B1
Reactant of Route 2
Nafocare B1
Reactant of Route 3
Nafocare B1
Reactant of Route 4
Nafocare B1
Reactant of Route 5
Nafocare B1
Reactant of Route 6
Nafocare B1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.